Cas no 2138408-33-8 (1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea)
1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea
- EN300-739677
- 2138408-33-8
- 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea
-
- Inchi: 1S/C12H23N3O/c1-11(2,3)15-10(16)13-8-12-7-9(12)5-4-6-14-12/h9,14H,4-8H2,1-3H3,(H2,13,15,16)
- InChI Key: OFKLHHWRNWNJIJ-UHFFFAOYSA-N
- SMILES: O=C(NC(C)(C)C)NCC12CC1CCCN2
Computed Properties
- Exact Mass: 225.184112366g/mol
- Monoisotopic Mass: 225.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.2Ų
1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739677-1.0g |
1-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea |
2138408-33-8 | 1g |
$0.0 | 2023-06-06 |
1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea
Research Brief on 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea (CAS: 2138408-33-8)
In recent years, the compound 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea (CAS: 2138408-33-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic urea derivative has shown promising potential as a scaffold for drug development, particularly in targeting enzymes and receptors involved in neurodegenerative diseases and inflammatory pathways. The unique structural features of this compound, including the azabicyclo[4.1.0]heptane core and the tert-butylurea moiety, contribute to its selective binding and pharmacological activity.
Recent studies have focused on elucidating the mechanism of action of 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound acts as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain. The study demonstrated that the compound exhibits nanomolar inhibitory activity against sEH, with an IC50 value of 12 nM, making it a promising candidate for further preclinical evaluation in models of chronic pain and inflammatory disorders.
Another key area of research involves the optimization of the compound's pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed novel derivatives of 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea with improved metabolic stability and oral bioavailability. These modifications, including fluorination of the bicyclic ring and substitution of the urea moiety, have shown enhanced in vivo efficacy in rodent models, paving the way for potential clinical development.
In addition to its sEH inhibitory activity, emerging evidence suggests that 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea may also modulate the endocannabinoid system. A 2024 study published in ACS Chemical Neuroscience revealed that the compound exhibits dual activity as a weak FAAH (fatty acid amide hydrolase) inhibitor and a CB1 receptor allosteric modulator. This multifunctional profile could offer therapeutic advantages in treating complex neurological conditions such as anxiety and epilepsy.
The synthetic accessibility of 1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea has also been a focus of recent research. A novel asymmetric synthesis route was reported in Organic Letters (2023), featuring a key cyclopropanation step with high enantioselectivity (>95% ee). This advancement addresses previous challenges in obtaining enantiomerically pure material for biological evaluation and potential drug development.
Looking forward, the compound's unique pharmacological profile and structural features position it as a valuable tool compound and potential lead for multiple therapeutic areas. Current research efforts are exploring its application in oncology, with preliminary data showing synergistic effects with checkpoint inhibitors in murine cancer models. Further studies are needed to fully characterize its safety profile and therapeutic potential across different disease indications.
2138408-33-8 (1-({2-Azabicyclo[4.1.0]heptan-1-yl}methyl)-3-tert-butylurea) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)